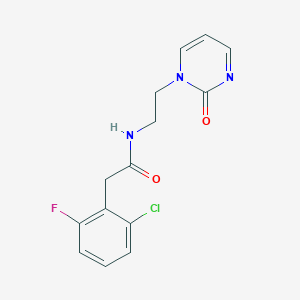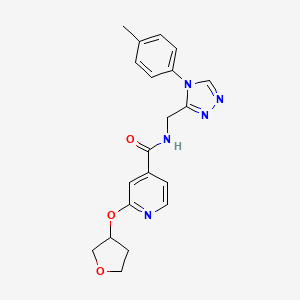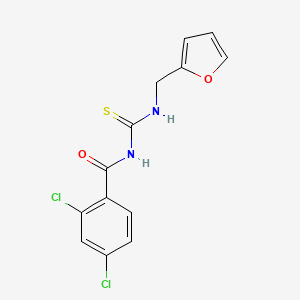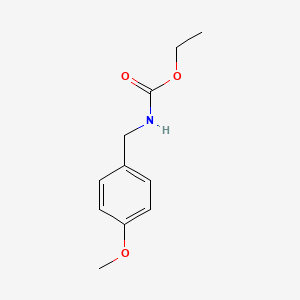
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Cmpd-7 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.
Wirkmechanismus
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties as well.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase and activates the apoptotic pathway, leading to cell death. Additionally, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the expression of several oncogenes and promote the expression of tumor suppressor genes. Furthermore, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to modulate the immune response, suggesting that it may have immunomodulatory properties as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is its specificity for the MDM2-p53 interaction, which makes it a potent inhibitor with minimal off-target effects. Moreover, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, the synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide is complex and requires several steps, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide. One of the main areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability. Additionally, the combination of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide with other anticancer agents, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy. Furthermore, the identification of biomarkers that can predict the response to N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide may help to personalize cancer treatment and improve patient outcomes. Finally, the development of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide analogs with improved potency and selectivity may lead to the discovery of novel anticancer agents.
Synthesemethoden
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide involves several steps, including the formation of the imidazolidinone ring, introduction of the cyano and fluoro groups, and coupling with the benzamide moiety. The detailed synthesis method has been described in a research article by Ding et al. (2013), which involves the use of several reagents and catalysts. The final product is obtained in good yield and high purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide targets the MDM2-p53 interaction, which is disrupted in many types of cancer, leading to the accumulation of p53 and subsequent cell death. Several studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Moreover, N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-16(2,3)13(9-18)20-14(22)11-8-10(4-5-12(11)17)21-7-6-19-15(21)23/h4-5,8,13H,6-7H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNYDTPEOYMBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)N2CCNC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-2-fluoro-5-(2-oxoimidazolidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B2614087.png)

![6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2614090.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)


![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)